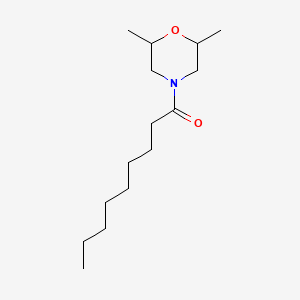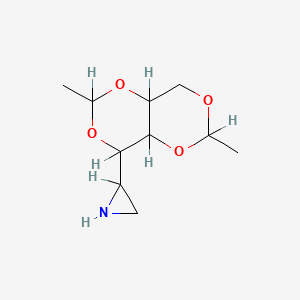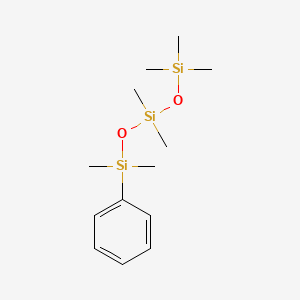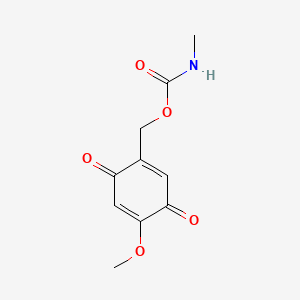
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is an organic compound with the molecular formula C10H8N4 It is characterized by a cyclopropane ring substituted with four nitrile groups and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile typically involves the cyclopropanation of a suitable precursor followed by the introduction of nitrile groups. One common method involves the reaction of a propyl-substituted cyclopropane with a nitrile donor under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclopropane ring and the subsequent nitrile substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced catalysts, and purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Cyclopropanetetracarbonitrile: Lacks the propyl group, making it less hydrophobic.
3-Methyl-1,1,2,2-cyclopropanetetracarbonitrile: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
3-Ethyl-1,1,2,2-cyclopropanetetracarbonitrile: Similar to the propyl derivative but with an ethyl group, leading to different steric and electronic effects.
Uniqueness
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is unique due to the presence of the propyl group, which influences its chemical properties and reactivity. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopropane derivatives and for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
90771-89-4 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
3-propylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4/c1-2-3-8-9(4-11,5-12)10(8,6-13)7-14/h8H,2-3H2,1H3 |
Clave InChI |
JRUVRPIGBHDROS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(C1(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


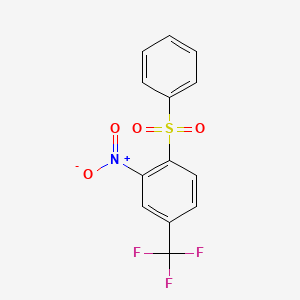
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
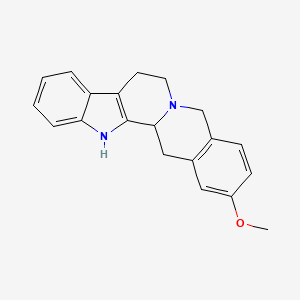
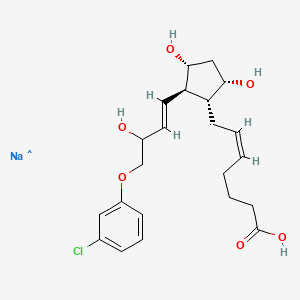
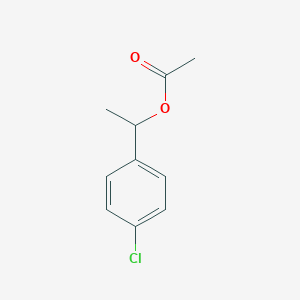
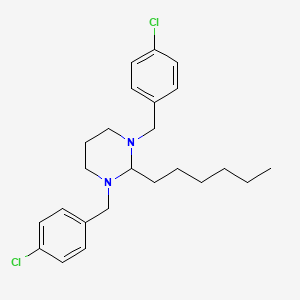
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
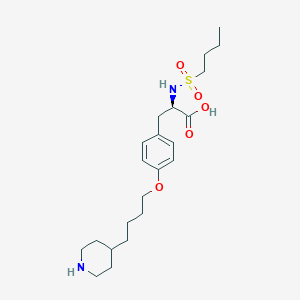
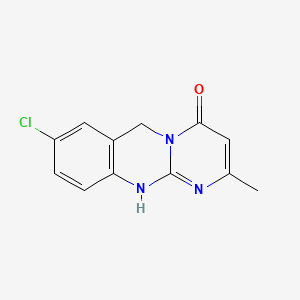
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
